molecular formula C12H7F4NO B3095209 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol CAS No. 1261963-05-6

6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol

Cat. No. B3095209
CAS RN: 1261963-05-6
M. Wt: 257.18 g/mol
InChI Key: CPRVPOUHEHCTQH-UHFFFAOYSA-N
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Description

6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol is a compound that contains a trifluoromethylpyridine (TFMP) group . TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Scientific Research Applications

1. Microwave-Assisted Synthesis and Bio-evaluation

6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol has been used in the microwave-assisted synthesis of novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrid analogues. These compounds have demonstrated potential antibacterial and antifungal activities comparable to standard drugs like Ciprofloxacin and Griseofulvin (Jha & Atchuta Ramarao, 2017).

2. Synthesis of Poly-Substituted Pyridines

The compound is also involved in the synthesis of poly-substituted pyridines, a process that includes breaking C-F bonds of anionically activated fluoroalkyl groups. This method is noted for its high yields and the absence of noble metals, making it a valuable technique in pyridine synthesis (Chen et al., 2010).

3. Phosphorescent Properties in Iridium(III) Complexes

In a study focusing on phosphorescent properties, this compound was used as a cyclometalated ligand in Iridium(III) complexes. These complexes were found to emit blue phosphorescence with high quantum yields, indicating potential for applications in organic electronics (Guo et al., 2018).

4. Organic Light-Emitting Diodes (OLEDs)

The compound has been used in the synthesis of iridium complexes for efficient organic light-emitting diodes (OLEDs). These complexes showed bright green light emission with high luminance and low efficiency roll-off, suggesting their utility in high-performance OLEDs (Teng et al., 2014).

5. Practical Synthesis Applications

In another practical synthesis, the compound was used in the preparation of complex molecules, demonstrating its versatility in chemical synthesis and pharmaceutical applications (Vaid et al., 2012).

Future Directions

Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future . The demand for TFMP derivatives has been increasing steadily in the last 30 years . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

6-[4-fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NO/c13-10-3-1-7(5-9(10)12(14,15)16)11-4-2-8(18)6-17-11/h1-6,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRVPOUHEHCTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C(C=C2)O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692752
Record name 6-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261963-05-6
Record name 6-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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